

# Application Notes and Protocols: Iscalimab in Systemic Lupus Erythematosus Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research on iscalimab (CFZ533), a monoclonal antibody targeting the CD40-CD154 signaling pathway, for the treatment of Systemic Lupus Erythematosus (SLE) and its severe manifestation, Lupus Nephritis (LN).

### Introduction

Iscalimab is a fully human, non-depleting (Fc-silent) monoclonal antibody that specifically blocks the interaction between the CD40 receptor on antigen-presenting cells and its ligand, CD154 (CD40L), on activated T cells.[1] This interaction is a critical co-stimulatory pathway in the activation of the immune system, and its dysregulation is central to the pathogenesis of SLE. By inhibiting this pathway, iscalimab aims to reduce the overactive immune response that drives inflammation and organ damage in lupus.[1][2]

# Mechanism of Action: Targeting the CD40-CD154 Pathway

The CD40-CD154 signaling cascade is pivotal in both adaptive and innate immunity. Its blockade by iscalimab leads to the inhibition of several key pathological processes in SLE:

 B-cell Hyperactivity: Prevents T-cell-dependent B-cell activation, proliferation, and differentiation into autoantibody-producing plasma cells.[1]



- T-cell Activation: Reduces the activation and pro-inflammatory functions of T-cells.[1]
- Cytokine Production: Decreases the production of pro-inflammatory cytokines that contribute to the systemic inflammation seen in SLE.[1]



Click to download full resolution via product page

Caption: Iscalimab blocks the CD40-CD154 interaction, inhibiting immune activation.

### **Clinical Trial Data in Lupus Nephritis**

A key Phase II clinical trial (NCT03610516) has evaluated the efficacy and safety of iscalimab in patients with active proliferative lupus nephritis. The following tables summarize the key quantitative findings from this study.

# Table 1: Efficacy of Iscalimab in Proliferative Lupus Nephritis (24 Weeks)



| Efficacy Endpoint                           | Iscalimab (n=39) | Placebo (n=18) |
|---------------------------------------------|------------------|----------------|
| Primary Endpoint                            |                  |                |
| Relative Improvement from Baseline in UPCR  | 63.1%            | 36.3%          |
| Secondary Renal Endpoints                   |                  |                |
| Complete Renal Response<br>(CRR)            | 8.1%             | 0%             |
| Disease Activity                            |                  |                |
| Change from Baseline in SELENA-SLEDAI Score | -2.8 points      | -1.1 points    |

UPCR: Urinary Protein-to-Creatinine Ratio; CRR: Complete Renal Response; SELENA-SLEDAI: Safety of Estrogens in Lupus Erythematosus National Assessment-Systemic Lupus Erythematosus Disease Activity Index.

Table 2: Safety Profile of Iscalimab in Proliferative Lupus

Nephritis (24 Weeks)

| Adverse Events (AEs)             | Iscalimab (n=39)    | Placebo (n=18)      |
|----------------------------------|---------------------|---------------------|
| Any Adverse Event                | High in both groups | High in both groups |
| Serious Adverse Events<br>(SAEs) | 15.4% (6 patients)  | 16.7% (3 patients)  |
| AEs Leading to Discontinuation   | 3 patients          | 1 patient           |

### **Experimental Protocols**

The following protocols are based on the methodology of the Phase II clinical trial in lupus nephritis (NCT03610516) and standard clinical trial practices for SLE.



## Protocol 1: Phase II Clinical Trial of Iscalimab in Proliferative Lupus Nephritis

Objective: To evaluate the efficacy, safety, and pharmacokinetics of iscalimab as an add-on therapy to standard of care in patients with active proliferative lupus nephritis.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

#### Patient Population:

- Inclusion Criteria:
  - Adults (18-75 years) with a diagnosis of SLE according to the American College of Rheumatology criteria.
  - Biopsy-proven active proliferative lupus nephritis (Class III or IV).
  - Urinary protein-to-creatinine ratio (UPCR) ≥ 0.5 mg/mg.
  - Adequate kidney function.
- Exclusion Criteria:
  - Severe, unstable lupus manifestations outside of the kidney.
  - Recent treatment with certain immunosuppressive therapies.

#### Treatment Regimen:

- Iscalimab Group: Intravenous infusion of 10 mg/kg iscalimab.
- Placebo Group: Intravenous infusion of a matching placebo.
- Dosing Schedule: Seven infusions over a 24-week period.
- Concomitant Therapy: All patients received standard of care for lupus nephritis, which could
  include corticosteroids, mycophenolate, azathioprine, methotrexate, and antimalarials at
  stable doses.



#### **Endpoints:**

- Primary Efficacy Endpoint: Change from baseline in UPCR at week 24.
- Secondary Efficacy Endpoints:
  - Proportion of patients achieving complete renal remission.
  - Change in Safety of Estrogens in Lupus Erythematosus National Assessment-Systemic Lupus Erythematosus Disease Activity Index (SELENA-SLEDAI) score.
- Safety Endpoints: Incidence of adverse events (AEs) and serious adverse events (SAEs).





Click to download full resolution via product page

Caption: Workflow of the Phase II clinical trial of iscalimab in lupus nephritis.

## Protocol 2: Assessment of Urinary Protein-to-Creatinine Ratio (UPCR)

Objective: To quantify proteinuria as a measure of kidney damage and response to therapy.

Methodology:



- Sample Collection: A spot urine sample is collected from the patient.
- Laboratory Analysis: The urine sample is analyzed to determine the concentration of protein (in mg/dL) and creatinine (in mg/dL).
- Calculation: The UPCR is calculated by dividing the urine protein concentration by the urine creatinine concentration.
- Interpretation: A higher UPCR value indicates greater proteinuria and more significant kidney involvement. A reduction in UPCR over time suggests a positive response to treatment.

## Protocol 3: Assessment of Disease Activity using SELENA-SLEDAI

Objective: To provide a standardized, global assessment of SLE disease activity.

#### Methodology:

- Clinician Assessment: A trained clinician evaluates the patient for the presence of 24 specific clinical and laboratory manifestations of SLE over the preceding 10 days.
- Scoring: Each of the 24 items is assigned a weighted score if present. The total SELENA-SLEDAI score is the sum of the weights for all present items.
- Interpretation: A higher score indicates greater disease activity. A decrease in the score from baseline indicates an improvement in overall disease activity.

### **Future Directions**

While the results in lupus nephritis are promising, further research is needed to fully understand the potential of iscalimab in the broader SLE population. The results of a completed Phase II trial in patients with SLE (NCT03656562) are anticipated and will provide valuable insights into the efficacy and safety of iscalimab in a wider range of disease manifestations. Additionally, long-term follow-up studies are necessary to assess the durability of response and the long-term safety profile of iscalimab in SLE.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and efficacy of subcutaneous iscalimab (CFZ533) in two distinct populations of patients with Sjögren's disease (TWINSS): week 24 results of a randomised, double-blind, placebo-controlled, phase 2b dose-ranging study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scoring systemic lupus erythematosus (SLE) disease activity with simple, rapid outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Iscalimab in Systemic Lupus Erythematosus Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854662#application-of-iscalimab-in-systemic-lupus-erythematosus-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com